![molecular formula C6H8N2O B038734 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 112513-79-8](/img/structure/B38734.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves various methods, including the functionalization at C-7 via conversion to quaternary imidazolium salts, which react with aldehydes and alkyl halides. This process enables further chemical modifications and explorations of its utility in different chemical contexts (Gallagher & Adams, 1989).
Molecular Structure Analysis
The molecular structure of this compound, as studied through various analytical techniques, indicates a complex architecture conducive to diverse chemical reactivity. This structure's analysis is foundational for understanding its interaction with other molecules and its functionalization capacity.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nitration to produce nitro derivatives and functionalization that allows for the synthesis of diverse derivatives. These reactions are pivotal for exploring the compound's potential in creating new molecules with desired properties (Kavina, Sizov, & Yakovlev, 2018).
Applications De Recherche Scientifique
Cognition Enhancing and Antiamnestic Activity : Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, including compounds related to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, have shown potent cognition-enhancing and antiamnestic activities. One compound, dimiracetam, was found to be particularly effective, being 10-30 times more potent than other compounds in this class (Pinza et al., 1993).
JNK3 Inhibitory Activity and Neuroprotection : The (S)-enantiomers of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold exhibit significant JNK3 inhibitory activity and possess neuroprotective properties. These properties are particularly evident in protecting rat cerebellar granule neurons from low potassium-induced cell death (Graczyk et al., 2005).
Chemical Synthesis and Functionalization : Quaternary imidazolium salts of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles have been activated for C-7 functionalization, facilitating reactions with aldehydes and alkyl halides (Gallagher & Adams, 1989).
Nitration and Derivative Synthesis : Nitration of 6-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles results in selective nitrating at the 2-position, leading to various 3-nitro derivatives. This process expands the chemical versatility of these compounds (Kavina et al., 2018).
Potential in Pharmaceutical Applications : 6,7-Dihydro-5H-cyclopenta[b]pyridine, a related compound, has been identified as a key compound in pharmaceuticals, bactericides, and antimicrobials, with implications for use in the production of fourth-generation Cefpirome (Fu Chun, 2007).
Antibacterial and Antifungal Activity : Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have shown antibacterial and antifungal activity, with compound 6c demonstrating broad activity against both bacteria and fungi (Demchenko et al., 2021).
Mécanisme D'action
Target of Action
It is known that members of the 6,7-dihydro-5h-pyrrolo[1,2-a]imidazole fragment class have shown micromolar cellular activity against an aml-leukemia cell line .
Mode of Action
It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .
Action Environment
It is known that the crystal cohesion of the compound is achieved by c—h n hydrogen bonds, which might be influenced by environmental factors .
This compound represents an interesting area of study due to its potential activity against AML-leukemia cells .
Safety and Hazards
The safety information for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol could involve further exploration of its potential as a catalyst in chemical reactions and its use in the synthesis of ionic liquids . Additionally, compounds of a similar class have shown potential as inhibitors for the WDR5 WIN-site, suggesting possible applications in the treatment of mixed-lineage leukemia .
Analyse Biochimique
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby affecting necroptosis pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic states in cells . For example, its interaction with RIPK1 can lead to the inhibition of necroptosis, a form of programmed cell death, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound’s ability to form stable hydrogen bonds and hydrophobic interactions is key to its mechanism of action. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects, such as inhibiting necroptosis and promoting cell survival. At higher doses, it may exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with RIPK1 affects the necroptosis pathway, which is closely linked to cellular metabolism and energy homeostasis . The compound’s influence on these pathways can lead to changes in the overall metabolic state of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with RIPK1 may localize it to signaling complexes involved in necroptosis . This precise localization ensures that the compound can effectively modulate the relevant biochemical pathways.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOIYUPLXOHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112513-79-8 | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

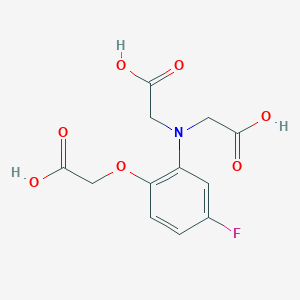
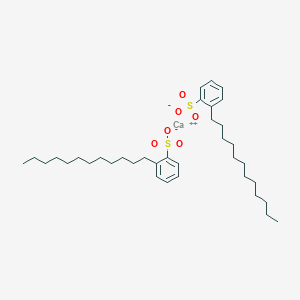


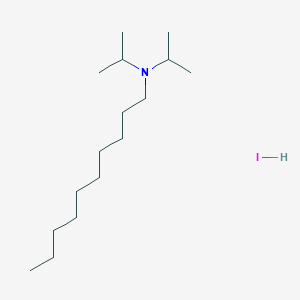
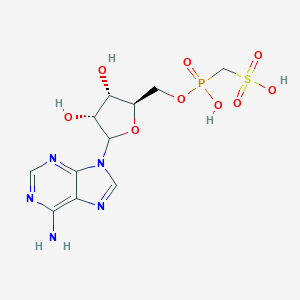
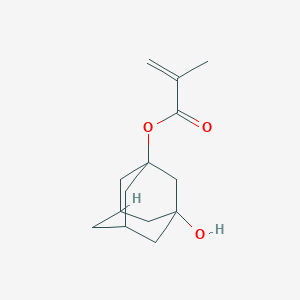
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

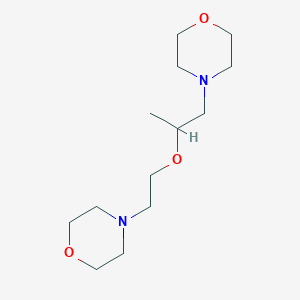
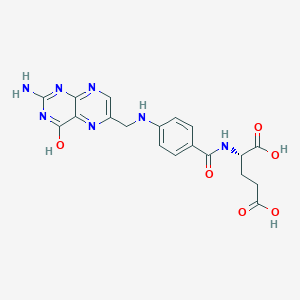
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
